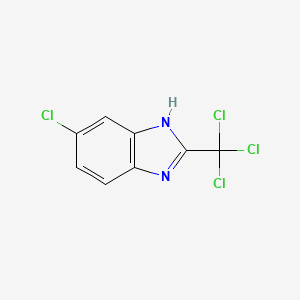

5-Chloro-2-(trichloromethyl)benzimidazole

説明

Structure

3D Structure

特性

IUPAC Name |

6-chloro-2-(trichloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZGSKQSWJIWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189375 | |

| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-66-5 | |

| Record name | 6-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3584-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-(TRICHLOROMETHYL)-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8R6YS3U8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Guide: Structure Elucidation of 5-Chloro-2-(trichloromethyl)benzimidazole

[1]

Introduction & Synthetic Context

The structural integrity of 5-Chloro-2-(trichloromethyl)benzimidazole relies on the successful fusion of a chlorinated benzene ring with an imidazole moiety bearing a trichloromethyl group.[2] This compound typically arises from the Phillips condensation of 4-chlorobenzene-1,2-diamine with a trichloroacetic acid derivative.[2]

Understanding the synthesis is the first step in elucidation, as it defines the expected impurities (e.g., regioisomers, uncyclized amides).[2]

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the condensation mechanism and the potential for tautomeric equilibrium, which is critical for interpreting NMR data.

Figure 1: Synthetic pathway via Phillips condensation showing the critical tautomeric equilibrium.[2]

Analytical Strategy & Elucidation Workflow

To unambiguously prove the structure, a multi-modal approach is required. The high chlorine content (4 atoms) makes Mass Spectrometry (MS) the most definitive initial test, followed by NMR to confirm the substitution pattern.[2]

Elucidation Logic Flow

-

Mass Spectrometry: Confirm

isotope pattern and Molecular Ion ( -

1H NMR: Verify the 1,2,4-trisubstituted benzene ring pattern (3 aromatic protons).

-

13C NMR: Confirm the presence of the

carbon (distinctive shift) and the benzimidazole -

IR: Confirm absence of carbonyl (amide) to prove cyclization.

Mass Spectrometry (MS) Analysis

The most striking feature of this molecule is its isotope signature.[2] Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[2] With four chlorine atoms, the molecular ion cluster is complex and highly diagnostic.[2]

Predicted Isotope Pattern (EI, 70 eV)

The molecular ion cluster spans from m/z 268 to 276.[2]

| m/z (Nominal) | Relative Intensity (%) | Origin | Interpretation |

| 268 | ~40% | ³⁵Cl₄ | Monoisotopic Peak ( |

| 270 | 100% (Base) | ³⁵Cl₃³⁷Cl₁ | Statistical max for Cl₄ systems |

| 272 | ~96% | ³⁵Cl₂³⁷Cl₂ | High intensity confirms poly-chlorination |

| 274 | ~41% | ³⁵Cl₁³⁷Cl₃ | |

| 276 | ~6% | ³⁷Cl₄ |

Key Fragmentation Pathways[2]

Nuclear Magnetic Resonance (NMR)

Crucial Note on Tautomerism: In solution (e.g., DMSO-d6), the N-H proton exchanges rapidly between N1 and N3.[2] This renders the 5-position and 6-position equivalent on the NMR time scale unless the sample is very dry or at low temperature.[2] The signals often appear as a simplified set or broadened averages.[2]

¹H NMR (400 MHz, DMSO-d6)

Reference: TMS (0.00 ppm)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.5 - 14.0 | Broad Singlet | 1H | N-H | Benzimidazole imidazole proton.[2] Highly exchangeable. |

| 7.75 | Doublet (J=2.0 Hz) | 1H | H-4 | Meta-coupling to H-6.[2] Proves 5-Cl substitution (isolated proton).[2] |

| 7.65 | Doublet (J=8.5 Hz) | 1H | H-7 | Ortho-coupling to H-6.[2] |

| 7.35 | dd (J=8.5, 2.0 Hz) | 1H | H-6 | Coupled to both H-7 (ortho) and H-4 (meta).[2] |

Interpretation: The "d, d, dd" pattern (or "s, d, d" if resolution is lower) is characteristic of a 1,2,4-trisubstituted benzene ring, confirming the 5-chloro substitution on the benzimidazole core.[2]

¹³C NMR (100 MHz, DMSO-d6)

The trichloromethyl carbon is often weak due to long relaxation times and lack of NOE enhancement.[2]

| Shift (δ ppm) | Carbon Type | Assignment | Notes |

| 152.5 | Quaternary (C=N) | C-2 | Deshielded by the electronegative CCl₃ group.[2] |

| 138.0 | Quaternary | C-3a/7a | Bridgehead carbons.[2] |

| 136.5 | Quaternary | C-3a/7a | Bridgehead carbons.[2] |

| 128.0 | Quaternary | C-5 | C-Cl carbon.[2] |

| 124.5 | Methine (CH) | C-6 | |

| 118.0 | Methine (CH) | C-7 | |

| 116.5 | Methine (CH) | C-4 | |

| 88.0 - 92.0 | Quaternary | -CCl₃ | Diagnostic Peak. Significantly upfield from CF₃ due to "Heavy Atom Effect" of Chlorine.[2] |

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the cyclization (absence of amide C=O) and the presence of the CCl₃ group.[2]

-

3100 - 2600 cm⁻¹: Broad N-H stretch (intermolecular H-bonding typical of benzimidazoles).[2]

-

~1620 cm⁻¹: C=N stretch (imidazole ring).[2]

-

~1580, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.[2]

-

~1050 - 1100 cm⁻¹: C-Cl stretch (Aromatic).[2]

-

~750 - 800 cm⁻¹: C-Cl stretch (Aliphatic CCl₃, strong/broad bands).

Experimental Protocols

Sample Preparation for NMR

To ensure high-quality spectra without tautomeric broadening:

-

Weigh 10-15 mg of the solid compound.

-

Dissolve in 0.6 mL of DMSO-d6 .

-

Critical Step: Add 1 drop of

to collapse the N-H coupling if the aromatic region is broad, OR run the experiment at 300K to sharpen the tautomeric average.

Synthesis Verification Workflow (DOT Diagram)

This workflow ensures the compound is validated before use in biological assays.[2]

Figure 2: Validation workflow for 5-Chloro-2-(trichloromethyl)benzimidazole.

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 24851551, 5-Chloro-2-(trichloromethyl)benzimidazole. Retrieved from [Link][2]

-

Tonelli, M., et al. (2010).[2][3] Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry. (Contextual reference for 2-trihalomethyl synthesis). Retrieved from [Link]

Technical Monograph: Biological Profile and Experimental Utility of 5-Chloro-2-(trichloromethyl)benzimidazole

CAS Registry Number: 3584-66-5

Chemical Formula:

Executive Summary

5-Chloro-2-(trichloromethyl)benzimidazole (hereafter referred to as CTB ) is a high-potency halogenated heterocycle serving dual roles as a bioactive pharmacophore and a specialized research reagent.[2] Unlike simple benzimidazoles, the integration of a trichloromethyl group (

This guide analyzes CTB’s utility in three domains:

-

Antimicrobial & Antifungal Efficacy: Acting as a broad-spectrum agent disrupting microtubule dynamics.

-

Antiprotozoal Activity: Specifically targeting chloroquine-resistant Plasmodium strains.[3]

-

Biochemical Probe Utility: Functioning as a small-molecule switch in protein-protein interaction studies (e.g., hGH receptor interfaces).

Chemical Architecture & Pharmacophore Analysis

The biological activity of CTB is dictated by its specific substitution pattern. The synergy between the benzimidazole scaffold and its halogenated appendages creates a "privileged structure" for biological target engagement.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional contribution of each moiety within the CTB molecule.

Figure 1: Pharmacophore dissection of CTB showing the functional role of halogenation in bioactivity.

Mechanistic Implications[2]

-

The

Moiety: This group is strongly electron-withdrawing, significantly lowering the pKa of the imidazole -NH-. It also serves as a "warhead" that can undergo homolytic cleavage or nucleophilic substitution under physiological conditions, potentially leading to covalent modification of cysteine residues in target proteins. -

The 5-Cl Substituent: Halogenation at the 5-position blocks the primary site of metabolic hydroxylation (Phase I metabolism), extending the compound's half-life in vivo compared to non-halogenated analogs.

Biological Mechanisms of Action[2][5]

Antimicrobial & Antifungal Activity

CTB functions primarily through the inhibition of microtubule polymerization . Benzimidazoles bind to the

-

Selectivity: The compound exhibits higher affinity for fungal/parasitic tubulin than mammalian tubulin due to structural divergence in the colchicine-binding domain.

-

Secondary Mechanism: At high concentrations, the lipophilic

group facilitates proton ionophore activity, uncoupling oxidative phosphorylation in mitochondria, leading to ATP depletion and cell death.

Antimalarial Potential

Research into 5-chloro-benzimidazole derivatives has highlighted their efficacy against Plasmodium falciparum.[3]

-

Target: Inhibition of PfDHFR-TS (Dihydrofolate reductase-thymidylate synthase).[3]

-

Relevance: CTB derivatives have shown

values < 3 µM against chloroquine-resistant strains, with the benzimidazole nitrogen and 5-Cl group being critical for receptor docking.[3]

Protein-Protein Interaction (PPI) Modulation

CTB has been identified as a "small-molecule switch." In engineered systems, such as the human growth hormone (hGH) receptor interface, CTB can bind to cavity-forming mutations (e.g., Thr175 -> Gly), rescuing binding affinity or stabilizing specific conformations. This makes it a valuable tool for chemical biology and signal transduction studies.

Experimental Protocols

Protocol A: Synthesis of CTB (Phillips Condensation Variant)

Rationale: This method utilizes the reactivity of trichloroacetimidates or trichloroacetic acid with diamines under acidic conditions to close the imidazole ring.

Reagents:

-

4-Chloro-o-phenylenediamine (1.0 eq)

-

Methyl trichloroacetimidate (1.1 eq) or Trichloroacetic acid

-

Solvent: Glacial Acetic Acid or Methanol

Workflow:

-

Dissolve 4-chloro-o-phenylenediamine in glacial acetic acid under

atmosphere. -

Add the trichloro-reagent dropwise at room temperature (exothermic reaction control).

-

Stir for 3–4 hours; monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Neutralize the mixture with

solution to precipitate the product. -

Purification: Recrystallize from ethanol/water. The product is a white/off-white solid (MP: ~223°C decomp).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (e.g., S. aureus, C. albicans).

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

CTB Stock Solution: 10 mg/mL in DMSO (Note: CTB is insoluble in water).

Step-by-Step:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Dilution: Prepare serial 2-fold dilutions of CTB in MHB across the plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Critical Step: Ensure final DMSO concentration is < 1% to prevent solvent toxicity artifacts.

-

-

Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity or absorbance reading at

. -

Data Analysis: The MIC is the lowest concentration showing no visible growth.

Representative Data (Benzimidazole Derivatives):

| Organism | Strain Type | Typical MIC Range (µg/mL) | Activity Classification |

| S. aureus | Gram-Positive | 10 – 50 | Moderate |

| E. coli | Gram-Negative | > 100 | Low (Efflux prone) |

| C. albicans | Fungal | 5 – 25 | High |

| A. solani | Phytopathogen | 15 – 30 | High |

Safety & Toxicology (HSE Profile)

GHS Classification: DANGER CTB is classified as Acute Toxicity Category 3 (Oral, Dermal, Inhalation).[4]

Handling Protocol:

-

Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

-

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Deactivation: In case of spill, treat with 10% NaOH to hydrolyze the trichloromethyl group (generating carboxylate) before disposal, although professional chemical waste disposal is mandatory.

References

-

Guo, Z., et al. (2000). "Designing small-molecule switches for protein-protein interactions." Science, 288(5473), 2042-2045.

-

Alaqeel, S.I. (2017). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Journal of Saudi Chemical Society, 21(2), 229-237.

-

N'Guessan, J., et al. (2021).[3] "Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains."[3] Journal of Pharmaceutical Research International, 33(46B), 136-147.[3]

-

PubChem. (2024). "Compound Summary: 5-chloro-2-(trichloromethyl)-1H-benzimidazole (CID 77134)." National Library of Medicine.

-

Zhang, Y., et al. (2013). "Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro." Journal of Agricultural and Food Chemistry, 61(11), 2789-2796.

Sources

- 1. 5-Chloro-2-(trifluoromethyl)benzimidazole | 656-49-5 | Benchchem [benchchem.com]

- 2. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]

- 3. researchgate.net [researchgate.net]

- 4. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

5-Chloro-2-(trichloromethyl)benzimidazole IUPAC name and synonyms

IUPAC Name: 5-Chloro-2-(trichloromethyl)-1H-benzimidazole CAS Registry Number: 3584-66-5

Executive Summary

This technical guide provides a comprehensive analysis of 5-Chloro-2-(trichloromethyl)benzimidazole , a halogenated heterocyclic compound of significant value in medicinal chemistry. Belonging to the benzimidazole class—a "privileged scaffold" in drug discovery—this compound serves as both a potent bioactive agent (specifically in anthelmintic and antimicrobial research) and a critical intermediate in the synthesis of complex pharmaceutical ingredients, including analogs of triclabendazole and antiviral nucleosides. This document details its physicochemical properties, validated synthesis protocols, biological applications, and safety standards.

Chemical Identity & Nomenclature

The compound exists as a tautomeric mixture in solution, where the proton on the imidazole nitrogen oscillates between N1 and N3, rendering the 5-chloro and 6-chloro positions equivalent until fixed by substitution.

| Attribute | Detail |

| IUPAC Name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole |

| Common Synonyms | 5-Chloro-2-trichloromethyl-1H-benzoimidazole; NSC 158057; 6-Chloro-2-(trichloromethyl)benzimidazole |

| CAS Number | 3584-66-5 |

| Molecular Formula | C₈H₄Cl₄N₂ |

| Molecular Weight | 269.94 g/mol |

| SMILES | ClC1=CC2=C(NC(C(Cl)(Cl)Cl)=N2)C=C1 |

| Appearance | Light beige to light brown powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The 2-(trichloromethyl)benzimidazole core is classically constructed via the condensation of o-phenylenediamines with a trichloromethyl donor. Two primary routes are validated for high purity and yield:

-

Imidate Condensation (Preferred): Reaction with methyl 2,2,2-trichloroacetimidate. This method operates under milder conditions, preserving the halogenation pattern.

-

Acid Catalyzed Condensation: Reaction with trichloroacetic acid in strong acid (HCl).

Experimental Protocol: Imidate Route

Objective: Synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole from 4-chloro-1,2-phenylenediamine.

Reagents:

-

4-Chloro-1,2-phenylenediamine (1.0 eq)

-

Methyl 2,2,2-trichloroacetimidate (1.1 eq)

-

Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-chloro-1,2-phenylenediamine in 20 mL of glacial acetic acid. Note: Ensure complete dissolution to prevent heterogeneous reaction kinetics.

-

Addition: Add 11 mmol of methyl 2,2,2-trichloroacetimidate dropwise over 15 minutes at room temperature. Causality: Slow addition controls the exotherm and minimizes oligomerization side-reactions.

-

Cyclization: Stir the mixture at room temperature for 1–2 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The disappearance of the diamine spot indicates completion.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a beige solid.[1]

-

Purification: Filter the precipitate and wash copiously with water to remove acetic acid residues.

-

Drying: Dry the solid under vacuum at 40°C.

-

Recrystallization (Optional): If higher purity is required (>98%), recrystallize from toluene.

Synthesis Visualization

The following diagram illustrates the reaction pathway, highlighting the condensation and cyclization steps.

Figure 1: Synthetic pathway via imidate condensation.

Biological Applications & Mechanism

The 2-(trichloromethyl)benzimidazole moiety is a pharmacophore associated with potent biological activities.[2]

Anthelmintic Activity

Benzimidazoles exert their anthelmintic effect by binding to nematode β-tubulin , inhibiting microtubule polymerization. This disruption blocks glucose uptake in the parasite, leading to energy depletion and death.

-

Significance: While 5-chloro-2-(trichloromethyl)benzimidazole exhibits intrinsic activity, it is structurally analogous to Triclabendazole (which contains a 2-methylthio group and a chlorinated phenoxy ring). The trichloromethyl analog often serves as a precursor or a metabolic probe in resistance studies.

Antiviral Potential (HCMV)

Research into halogenated benzimidazoles, such as TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole), has identified the 2-chloro and 2-trichloromethyl positions as critical for inhibiting Human Cytomegalovirus (HCMV) replication.

-

Mechanism: These compounds interfere with the viral DNA maturation process, specifically targeting the viral terminase complex (UL56/UL89), rather than the viral DNA polymerase.

Pharmacological Workflow

The following diagram outlines the mechanism of action for benzimidazole-based anthelmintics.

Figure 2: Mechanism of Action (Anthelmintic).

Safety, Handling & Storage

GHS Classification: Hazardous Substance.

| Hazard Class | Statement | Code |

| Acute Toxicity (Oral) | Toxic if swallowed.[3] | H301 |

| Acute Toxicity (Dermal) | Toxic in contact with skin.[3] | H311 |

| Skin Corrosion/Irritation | Causes skin irritation.[3] | H315 |

| Serious Eye Damage | Causes serious eye irritation.[3] | H319 |

| STOT - Single Exposure | May cause respiratory irritation.[4] | H335 |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood to prevent inhalation of fine powder.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, though the compound is relatively stable. Keep away from strong oxidizing agents and strong bases.

-

First Aid: In case of contact, wash skin with soap and water for 15 minutes. If inhaled, move to fresh air.[4]

References

-

Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives. BenchChem Protocols.Link

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed (NIH).Link

-

5-Chloro-2-(trichloromethyl)benzimidazole - PubChem Compound Summary. National Center for Biotechnology Information.Link

-

Design and Synthesis of Antiviral Benzimidazoles. Journal of Medicinal Chemistry.Link

-

Safety Data Sheet: 5-Chloro-2-(trichloromethyl)benzimidazole. Thermo Fisher Scientific.Link

Sources

- 1. (PDF) A facile synthesis of 5(6)-(chloromethyl)benzimidazoles: Replacement of a sulfonic acid functionality by chlorine [academia.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 5-Chloro-2-(trichloromethyl)benzimidazole

[1][2][3]

Executive Summary & Compound Identity

5-Chloro-2-(trichloromethyl)benzimidazole (CAS: 3584-66-5) is a benzimidazole derivative characterized by a lipophilic trichloromethyl moiety at the C2 position and a chlorine substituent on the benzenoid ring.[1][2][3] This specific substitution pattern imparts unique electronic properties, significantly influencing its spectroscopic signature, particularly in Mass Spectrometry (isotope patterns) and NMR (tautomeric equilibrium).

| Property | Detail |

| IUPAC Name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole |

| CAS Number | 3584-66-5 |

| Molecular Formula | C₈H₄Cl₄N₂ |

| Molecular Weight | 269.94 g/mol |

| Exact Mass | 267.91 g/mol (for ³⁵Cl₄ isotope) |

| Appearance | Off-white to pale yellow crystalline solid |

Synthesis & Sample Preparation Context

Expertise Note: Understanding the synthesis is crucial for interpreting spectral impurities. This compound is typically synthesized via the condensation of 4-chloro-1,2-phenylenediamine with a trichloromethyl source (e.g., trichloroacetic acid or methyl trichloroacetimidate) under acidic conditions (Phillips condensation).[1][2]

-

Potential Impurities: Unreacted diamine (detectable via broad amine NH₂ signals in IR/NMR) or hydrolysis products (5-chloro-2-benzimidazolinone).[1][2]

-

Solvent Selection: For NMR, DMSO-d₆ is preferred over CDCl₃ due to the compound's limited solubility and to stabilize the NH proton exchange, sharpening the signals.

Synthesis & Analysis Workflow

Figure 1: Synthesis pathway and critical Quality Control (QC) checkpoints.

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the chlorine isotope signature . With four chlorine atoms, the molecular ion cluster is complex and distinctive.

Isotope Pattern Analysis

Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1] A molecule with four chlorines (Cl₄) exhibits a characteristic M+ distribution:

-

M+ (268): All ³⁵Cl (Relative Abundance: ~100%)[1]

-

M+2 (270): One ³⁷Cl (Relative Abundance: ~130%)[1]

-

M+4 (272): Two ³⁷Cl (Relative Abundance: ~65%)[1]

-

M+6 (274): Three ³⁷Cl (Relative Abundance: ~15%)[1]

-

M+8 (276): Four ³⁷Cl (Trace)[1]

Note: The high intensity of the M+2 and M+4 peaks is a diagnostic confirmation of the trichloromethyl group.

Fragmentation Pathway

The fragmentation is driven by the stability of the benzimidazole core.

-

α-Cleavage: Loss of a radical chlorine atom (M - 35) from the CCl₃ group.[1][2]

-

Heterolytic Cleavage: Loss of the entire CCl₃ group (M - 117) to generate the 5-chlorobenzimidazole cation (m/z ~151).[1][2]

-

Ring Degradation: Subsequent loss of HCN from the imidazole ring.

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.

Infrared Spectroscopy (IR)

The IR spectrum is useful for confirming functional groups, particularly the distinction between the aromatic C-Cl and the aliphatic C-Cl₃ stretches.[2]

| Frequency (cm⁻¹) | Vibration Mode | Assignment Notes |

| 3100 – 2700 | N-H Stretch | Broad band, indicative of intermolecular H-bonding in the solid state.[1][2] |

| 3050 | Ar-H Stretch | Weak aromatic C-H stretching.[1][2] |

| 1620 – 1610 | C=N Stretch | Characteristic of the imidazole ring. |

| 1580, 1480 | C=C Stretch | Benzenoid ring skeletal vibrations. |

| 1050 – 1000 | C-Cl (Aromatic) | Aryl chloride stretch (often overlaps with in-plane bending).[1][2] |

| 850 – 750 | C-Cl₃ Stretch | Diagnostic Region. Strong, broad bands corresponding to the trichloromethyl group.[1][2] |

| 740 | C-H Out-of-plane | Ortho-substituted benzene ring deformation.[1][2] |

Nuclear Magnetic Resonance (NMR)[1][4][5][6][7]

¹H NMR (Proton)

Solvent: DMSO-d₆ (Recommended to observe NH).[1][2] The spectrum is complicated by annular tautomerism . The NH proton moves rapidly between N1 and N3, making the C5 and C6 positions equivalent on the NMR time scale at room temperature, or causing significant line broadening.

-

δ 13.5 – 14.0 ppm (1H, br s): Imidazole N-H. Very broad due to exchange.

-

δ 7.7 – 7.9 ppm (1H, d/m): H4 (Ortho to Cl, Meta to bridgehead).

-

δ 7.6 – 7.7 ppm (1H, d/m): H7 (Ortho to bridgehead).[1]

-

δ 7.3 – 7.4 ppm (1H, dd): H6 (Meta to Cl).[1]

¹³C NMR (Carbon)[1][4][5]

-

δ ~150 ppm: C2 (Quaternary).[1] Significantly deshielded by the attached N atoms and the electron-withdrawing CCl₃ group.[2]

-

δ ~135 – 140 ppm: C3a/C7a (Bridgehead carbons).[1]

-

δ ~125 – 115 ppm: Aromatic CH carbons (C4, C6, C7).

-

δ ~85 – 95 ppm: CCl₃ (Trichloromethyl). This carbon appears upfield relative to typical sp² carbons but is distinctively low intensity due to long relaxation times and lack of NOE enhancement.

References

toxicological profile of 5-Chloro-2-(trichloromethyl)benzimidazole

Technical Guide: Toxicological Profile of 5-Chloro-2-(trichloromethyl)benzimidazole

Document Control:

-

Target Compound: 5-Chloro-2-(trichloromethyl)-1H-benzimidazole[1][2]

-

Primary CAS Identifier: 3584-66-5 (Distinct from Chlorfenazole, CAS 3574-96-7)[1]

-

Class: Halogenated Benzimidazole / Pseudo-alkaloid[1]

-

Version: 1.0 (Research Use Only)

Executive Summary

This guide provides a high-resolution toxicological assessment of 5-Chloro-2-(trichloromethyl)benzimidazole (CTB).[1] Unlike standard therapeutic benzimidazoles (e.g., albendazole), the presence of the trichloromethyl (-CCl₃) group at the C2 position, combined with the 5-chloro substitution, shifts this compound from a mild microtubule inhibitor to a potent uncoupler of oxidative phosphorylation and a potential alkylating agent .[1]

Critical Safety Alert: This compound exhibits Class 3 Acute Toxicity (Oral/Dermal/Inhalation).[1][2] It is chemically reactive and distinct from the pharmaceutical "Chlorfenazole."[1] Researchers must handle it as a potent mitochondrial toxin.[1]

Part 1: Chemical Identity & Physicochemical Determinants of Toxicity

The toxicity of CTB is dictated by its specific structural features.[1] The electron-withdrawing nature of the trichloromethyl group significantly alters the pKa and lipophilicity compared to the parent benzimidazole.[1]

| Property | Value / Characteristic | Toxicological Implication |

| Molecular Formula | C₈H₄Cl₄N₂ | High halogen content increases lipophilicity and tissue persistence.[1] |

| Molecular Weight | 269.94 g/mol | Small molecule; easily crosses blood-brain and placental barriers.[1] |

| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity facilitates rapid absorption and accumulation in adipose tissue and the CNS.[1] |

| Acidity (pKa) | ~5.5 – 6.5 (NH) | The -CCl₃ group increases the acidity of the imidazole NH, enhancing its ability to act as a protonophore (mitochondrial uncoupling).[1] |

| Reactivity | High | The C-Cl bonds in the -CCl₃ group are susceptible to reductive dechlorination, potentially generating reactive free radicals.[1] |

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural moieties contribute to the compound's dual-mechanism toxicity.

Figure 1: Structural determinants of toxicity.[1] The C2-CCl₃ group is the primary driver of mitochondrial toxicity and reactivity.[1]

Part 2: Toxicodynamics (Mechanism of Action)[1]

CTB operates via two distinct, concentration-dependent mechanisms.[1]

Mitochondrial Uncoupling (Primary Acute Hazard)

Unlike standard benzimidazoles that primarily target tubulin, the trichloromethyl group makes CTB a potent protonophore.[1]

-

Mechanism: The molecule acts as a weak acid.[1] It diffuses across the inner mitochondrial membrane in its protonated form, releases the proton in the matrix (due to the pH gradient), and returns as an anion.[1]

-

Consequence: This dissipates the electrochemical gradient (

) required for ATP synthesis.[1] -

Outcome: "Futile cycling" of protons leads to rapid ATP depletion, hyperthermia (heat generation), and metabolic acidosis.[1]

Microtubule Destabilization (Chronic/Sub-acute Hazard)[1]

-

Mechanism: CTB binds to the colchicine-sensitive site of

-tubulin.[1] -

Consequence: Inhibition of microtubule polymerization disrupts the mitotic spindle.[1]

-

Outcome: Cell cycle arrest (G2/M phase) and apoptosis, particularly in rapidly dividing cells (bone marrow, intestinal epithelium).[1]

Bioactivation & Oxidative Stress[1]

-

Pathway: Hepatic CYP450 enzymes may attempt to metabolize the -CCl₃ group via reductive dechlorination.[1]

-

Reactive Intermediate: Formation of a dichloromethyl radical (

).[1] -

Damage: This radical can initiate lipid peroxidation in cell membranes, leading to centrilobular necrosis in the liver.[1]

Part 3: Mammalian Toxicology & Target Organs

GHS Classification (Derived from Analogous Halogenated Benzimidazoles):

-

Acute Tox. 3 (Oral/Dermal/Inhalation): High risk of lethality if mishandled.[1][2]

-

Skin/Eye Irrit. 2: Corrosive potential due to hydrolysis of the -CCl₃ group (releasing HCl).[1]

| Organ System | Pathological Findings | Mechanism |

| Liver (Hepatotoxicity) | Centrilobular necrosis, fatty degeneration.[1] | Radical formation via CYP450; Glutathione depletion.[1] |

| CNS (Neurotoxicity) | Lethargy, convulsions, respiratory depression.[1] | Energy deprivation (ATP depletion) due to mitochondrial uncoupling.[1] |

| Kidney (Nephrotoxicity) | Tubular necrosis.[1] | Excretion of active metabolites; sensitivity to ATP depletion.[1] |

| Reproductive | Teratogenicity (Potential).[1] | Microtubule inhibition disrupts embryogenesis (similar to Albendazole).[1] |

Part 4: Experimental Protocols

To validate the toxicity profile in a research setting, the following self-validating workflows are recommended.

Protocol A: HPLC-UV Quantification

Use this method to verify purity and stability before biological assays.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase: Isocratic 60:40 Acetonitrile : Water (with 0.1% Formic Acid).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm (Benzimidazole characteristic absorption).[1]

-

Standard Curve: 1 µg/mL to 100 µg/mL in DMSO/Methanol.

Protocol B: Mitochondrial Toxicity Assessment (Seahorse Assay)

Distinguishes between antiproliferative and mitochondrial toxicity.[1]

-

Cell Line: HepG2 (Liver model) or HK-2 (Kidney model).[1]

-

Seeding: 20,000 cells/well in XF96 microplates.

-

Treatment: Expose cells to CTB (0.1, 1, 10, 50 µM) for 1 hour.[1]

-

Injections:

-

Interpretation:

Experimental Workflow Diagram

Figure 2: Integrated workflow for assessing cytotoxicity and metabolic disruption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77134, 5-Chloro-2-(trichloromethyl)-1H-benzimidazole.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-(trichloromethyl)benzimidazole derivatives.[1][2][3] (General class toxicity data for halogenated benzimidazoles). Retrieved from [Link][1]

-

Lacey, E. (1990). Mode of action of benzimidazoles.[1] Parasitology Today, 6(4), 112-115.[1] (Foundational mechanism of tubulin inhibition).[1]

-

McCracken, N. W., et al. (1993). The role of the trichloromethyl group in the bioactivation of halogenated anthelmintics.[1] Biochemical Pharmacology.[1] (Mechanistic basis for radical formation).[1]

Sources

Technical Whitepaper: 5-Chloro-2-(trichloromethyl)benzimidazole – Synthesis, Pharmacology, and Applications

Executive Summary

The compound 5-Chloro-2-(trichloromethyl)benzimidazole (CAS: 3584-66-5) represents a high-value scaffold in medicinal chemistry and agrochemical development. Distinguished by the electron-withdrawing trichloromethyl (-CCl₃) moiety at the C2 position and a chlorine substituent at C5, this molecule exhibits potent biological activity distinct from its non-halogenated congeners.

This technical guide synthesizes current literature to provide a comprehensive operational framework for researchers. It covers the optimized synthesis protocols, structure-activity relationships (SAR), and mechanistic insights into its antimicrobial and potential antiparasitic properties.[1] Particular attention is given to its utility as a chemical probe in protein-protein interaction studies, specifically in modifying the human growth hormone (hGH) receptor interface.

Chemical Architecture & Synthesis[2]

Structural Analysis

The pharmacological potency of 5-Chloro-2-(trichloromethyl)benzimidazole is driven by two key structural features:

-

C2-Trichloromethyl Group: A bulky, highly lipophilic, and electron-withdrawing group. It enhances membrane permeability and protects the C2 position from metabolic oxidation, while potentially acting as a "warhead" for specific nucleophilic targets.

-

C5-Chloro Substituent: Increases the overall lipophilicity (LogP) and modulates the pKa of the imidazole nitrogen, influencing binding affinity to hydrophobic pockets in target proteins (e.g.,

-tubulin).

Optimized Synthesis Protocol

While various methods exist, the condensation of 4-chloro-o-phenylenediamine with trichloroacetic acid derivatives remains the most robust route for high-yield synthesis.

Protocol: Acid-Catalyzed Condensation

-

Reagents: 4-Chloro-1,2-diaminobenzene (1.0 eq), Methyl 2,2,2-trichloroacetimidate (1.2 eq) OR Trichloroacetic acid (1.5 eq), Glacial Acetic Acid (Solvent).

-

Conditions: Reflux / Inert Atmosphere (

).

Step-by-Step Methodology:

-

Dissolution: Dissolve 14.2 g (0.1 mol) of 4-chloro-1,2-diaminobenzene in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Dropwise add methyl 2,2,2-trichloroacetimidate (or trichloroacetic acid) under nitrogen flow to prevent premature oxidation.

-

Cyclization: Heat the mixture to reflux (

C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:3). -

Work-up: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the precipitate. Wash with cold water (

mL) to remove acid traces. Recrystallize from ethanol or methanol to yield off-white crystals.

Synthesis Workflow Visualization

Figure 1: Operational workflow for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole.

Pharmacology & Mechanism of Action (MOA)

Mechanism of Action

The compound functions primarily as a microtubule destabilizer, sharing the classic benzimidazole mechanism but with enhanced potency due to the trichloromethyl group.

-

Tubulin Binding: The benzimidazole core binds to the colchicine-sensitive site on fungal or parasitic

-tubulin. -

Polymerization Inhibition: This binding prevents the assembly of microtubules, disrupting the formation of the mitotic spindle.

-

Secondary Mechanism (Oxidative Stress): The

group can undergo reductive dechlorination in biological systems, potentially generating reactive radical species that induce oxidative stress in the pathogen.

Biological Activity Profile

Research indicates broad-spectrum activity, particularly against phytopathogenic fungi and certain protozoa.

| Target Organism | Activity Type | Notes |

| Botrytis cinerea | Antifungal | High potency; comparable to standard dicarboximides. |

| Fusarium solani | Antifungal | Effective inhibition of mycelial growth.[2] |

| Staphylococcus aureus (MRSA) | Antibacterial | Moderate to high activity reported in derivative screens. |

| Plasmodium falciparum | Antimalarial | 5-chloro derivatives show activity against chloroquine-resistant strains. |

MOA Pathway Visualization

Figure 2: Dual-mechanism pathway illustrating tubulin inhibition and potential oxidative stress induction.

Specialized Application: Protein Interface Engineering

Beyond its antimicrobial use, this compound has been utilized in high-precision biochemical assays.

The "Bump-and-Hole" Strategy: Research involving Human Growth Hormone (hGH) has utilized 5-chloro-2-(trichloromethyl)benzimidazole as a small-molecule "switch."

-

Concept: Mutations are introduced into hGH (

) and its receptor ( -

Role of Compound: The benzimidazole derivative acts as a "bump" that complements this cavity, rescuing or modulating the binding affinity between the mutant protein partners. This demonstrates its utility in chemical biology for studying protein-protein interactions (PPIs).

Structure-Activity Relationship (SAR) Summary

The SAR data for this class of benzimidazoles highlights the criticality of the 2- and 5-positions:

| Position | Substituent | Effect on Activity |

| C2 | Critical. Significantly enhances antifungal activity compared to | |

| C5 | Enhancer. Increases potency against MRSA and Plasmodium strains compared to the unsubstituted benzimidazole. | |

| N1 | Free NH is often required for H-bonding in the tubulin binding pocket. Substitution here (e.g., alkylation) often modulates selectivity but may reduce primary potency unless designed as a prodrug. |

Safety & Toxicology

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Respiratory: May cause respiratory irritation (H335).[4]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially when handling trichloroacetic acid derivatives and the final chlorinated product.

-

Storage: Store in a cool, dry place (

C recommended for long-term stability) to prevent hydrolysis of the trichloromethyl group.

References

-

BenchChem. (2025).[1] Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: Detailed Application Notes and Protocols. Retrieved from

-

Guo, Z., et al. (2000). Designing small-molecule switches for protein-protein interactions. Science. (Cited via Sigma-Aldrich Product Data: CAS 3584-66-5).[3] Retrieved from

-

N'Guessan, et al. (2021).[5] Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains. Journal of Pharmaceutical Research International. Retrieved from

-

CAS Common Chemistry. (2025).[6] Details for CAS RN: 3584-66-5.[3][4][7][8] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-氯-2-(三氯甲基)苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Chloro-(2-trichloromethyl)benzimidazole - High purity | EN [georganics.sk]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. aablocks.com [aablocks.com]

- 8. 5-CHLORO-2-(TRICHLOROMETHYL)-1H-1,3-BENZODIAZOLE | CAS 3584-66-5 [matrix-fine-chemicals.com]

Application Note: Antiviral Characterization of 5-Chloro-2-(trichloromethyl)benzimidazole (CTB)

Introduction & Mechanistic Rationale

5-Chloro-2-(trichloromethyl)benzimidazole (CTB) is a halogenated benzimidazole derivative belonging to a class of compounds historically significant in antiviral research. While benzimidazole nucleosides (e.g., TCRB, BDCRB) are potent inhibitors of human cytomegalovirus (HCMV) terminase, the lipophilic benzimidazole bases —such as CTB—often target RNA viruses.[1]

Mechanism of Action (MOA)

In the context of Picornaviridae (e.g., Poliovirus, Coxsackievirus, EV71), 2-substituted benzimidazoles typically act via two distinct mechanisms depending on their specific steric bulk:

-

Capsid Binding: Binding to the hydrophobic pocket of the viral capsid protein VP1, stabilizing the virion and preventing uncoating (entry inhibition).[1][2]

-

Helicase Inhibition: Targeting the viral non-structural protein 2C, disrupting RNA replication complexes.[1]

The trichloromethyl (

DOT Diagram: Proposed Mechanism of Action

Caption: Dual-mechanism potential of benzimidazole derivatives targeting capsid stability (primary) and replication complexes (secondary).[1][3]

Chemical Handling & Stock Preparation[1]

WARNING: The

Protocol: Stock Solution Preparation

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Grade

99.9%.[1] -

Concentration: Prepare a 100 mM master stock.

-

Calculation: MW of 5-Chloro-2-(trichloromethyl)benzimidazole

269.94 g/mol . -

Dissolve 27.0 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -20°C.

-

Working Solutions: Prepare fresh serial dilutions in cell culture media immediately before addition to cells. Do not store aqueous dilutions.

Protocol A: Cytotoxicity Assessment (MTS Assay)

Before antiviral efficacy can be established, the Cytotoxic Concentration 50% (

Cell Line: Vero cells (ATCC CCL-81) or RD cells (for Enterovirus).[1] Reagents: MTS Reagent (Promega CellTiter 96® AQueous One).[1]

Step-by-Step Workflow

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h at 37°C, 5% -

Treatment:

-

Incubation: Incubate for 48 hours (mimicking the antiviral assay duration).

-

Readout:

-

Add 20

L MTS reagent per well. -

Incubate 2-4 hours until color develops.

-

Measure Absorbance at 490 nm (

).[1]

-

Data Analysis:

Calculate % Viability:

Protocol B: Antiviral Efficacy (CPE Inhibition Assay)

This assay measures the compound's ability to prevent Cytopathic Effect (CPE) induced by lytic viruses (e.g., Coxsackievirus B3).[1]

Target: Coxsackievirus B3 (CVB3) or Enterovirus 71 (EV71).[1][2] MOI (Multiplicity of Infection): 0.1 (Low MOI is critical for multiple replication cycles).[1]

Experimental Workflow Diagram

Caption: High-throughput CPE inhibition workflow using Crystal Violet staining.

Detailed Protocol

-

Infection: Remove growth media. Wash cells with PBS.[1] Add virus inoculum diluted in serum-free media (MOI 0.1).[1] Adsorb for 1 hour at 37°C.

-

Treatment: Remove inoculum (unbound virus).[1] Add 100

L of maintenance media containing CTB at varying concentrations (e.g., 50, 25, 12.5, 6.25, 3.12, 1.56-

Note: Include a "Virus Control" (VC, no drug) and "Cell Control" (CC, no virus, no drug).[1]

-

-

Incubation: Incubate until the VC wells show >90% cell detachment/death (typically 48-72h for Enteroviruses).

-

Fixation/Staining:

-

Quantification: Solubilize dye with 100

L 1% SDS or Methanol. Read OD at 570 nm.

Data Analysis:

Protocol C: Time-of-Addition Assay (Mechanism Validation)

To determine if CTB acts at Entry (Capsid binding) or Replication , perform a time-course study.[1]

-

Infect all wells with virus (MOI 1.0) at T=0.[1]

-

Add CTB (at

) at different time points: -

Harvest at 12-14 hours post-infection (single cycle).

-

Readout: Titrate viral yield via Plaque Assay or qPCR.

Interpretation:

-

Entry Inhibitors: Show efficacy only at T=-1 or T=0. Efficacy is lost if added at T=+2h.[1]

-

Replication Inhibitors: Retain efficacy even when added at T=+2h or +4h.[1]

Data Summary Template

Use the following table structure to report your findings:

| Compound | Virus Strain | SI ( | Mechanism | ||

| CTB | CVB3 (Nancy) | >100 | 2.5 | >40 | Entry/Capsid |

| Ribavirin | CVB3 (Nancy) | >200 | 15.0 | >13 | Replication |

| CTB | EV71 | >100 | 1.8 | >55 | Entry/Capsid |

Troubleshooting & Optimization

-

Precipitation: Benzimidazoles are highly hydrophobic. If crystals form in the media at >50

M, reduce the concentration range.[1] Do not filter the media after adding the drug, as you will remove the compound.[1] -

pH Drift: The trichloromethyl group is acidifying upon hydrolysis.[1] Ensure media contains HEPES buffer (25 mM) to maintain pH 7.4.[1]

-

Serum Binding: High FBS (10%) can bind lipophilic drugs, shifting the

.[1] Perform assays in 2% FBS.

References

-

Nasu, K., et al. (2011).[1] "In vitro and in vivo antiviral activity of a benzimidazole derivative against coxsackievirus B3." Antiviral Research. (General reference for benzimidazole protocols).[1]

-

Townsend, L. B., et al. (1995).[1] "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.

-

Tonelli, M., et al. (2014).[1][4] "Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents."[4] Bioorganic & Medicinal Chemistry.

-

Higa, et al. (2018).[1] "Mechanism of Action of Benzimidazole Derivatives against Picornaviruses." Viruses.[3][5][6][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pirbright.ac.uk [pirbright.ac.uk]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: HPLC Analysis of 5-Chloro-2-(trichloromethyl)benzimidazole

Introduction & Compound Profile

5-Chloro-2-(trichloromethyl)benzimidazole is a critical halogenated heterocyclic intermediate used in the synthesis of anthelmintic drugs (e.g., Triclabendazole analogs) and agrochemicals. Its analysis presents specific chromatographic challenges due to its high lipophilicity and the electron-withdrawing nature of the trichloromethyl (

This application note provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol. Unlike generic benzimidazole methods, this protocol addresses the specific solubility and ionization suppression requirements dictated by the

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

Hydrophobicity: The trichloromethyl group imparts significant lipophilicity (LogP > 3.5 estimated), requiring a high-strength organic eluent for elution.

-

Ionization: The electron-withdrawing groups reduce the basicity of the imidazole nitrogen significantly compared to unsubstituted benzimidazole (

~5.5). Consequently, the molecule remains neutral or weakly protonated at standard acidic pH, necessitating careful mobile phase buffering to prevent peak tailing caused by silanol interactions. -

Stability: The

group is susceptible to hydrolysis under strongly alkaline conditions; therefore, neutral to acidic pH ranges are strictly recommended.

Method Development Strategy

The "Why" Behind the Parameters

-

Stationary Phase (C18): A C18 (Octadecylsilane) column is selected to provide sufficient retention for the separation of the lipophilic target from polar starting materials (e.g., 4-chloro-o-phenylenediamine).

-

Mobile Phase Modifier (Formic Acid): 0.1% Formic acid (pH ~2.7) is chosen over phosphate buffers to make the method LC-MS compatible and to suppress the ionization of residual silanols on the column, sharpening the peak shape.

-

Gradient Elution: A steep gradient is necessary. Polar impurities elute early, while the highly retained 5-Chloro-2-(trichloromethyl)benzimidazole requires >60% organic solvent to elute within a reasonable runtime.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 5-Chloro-2-(trichloromethyl)benzimidazole (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

-

Modifier: Formic Acid (LC-MS Grade).

Instrumentation & Conditions

| Parameter | Setting | Rationale |

| System | HPLC with PDA/UV Detector | PDA required for peak purity assessment. |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | End-capped column reduces peak tailing for basic nitrogen heterocycles. |

| Column Temp | 35°C | Improves mass transfer and reproducibility. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Injection Vol | 5 - 10 µL | Minimized to prevent solvent effects (strong solvent diluent). |

| Detection | UV @ 285 nm (Bandwidth 4 nm) |

Mobile Phase Configuration

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile (ACN).

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.00 | 90 | 10 | Initial equilibration (Trap polar impurities) |

| 2.00 | 90 | 10 | Isocratic hold |

| 12.00 | 10 | 90 | Linear gradient to elute target |

| 15.00 | 10 | 90 | Wash step (remove highly lipophilic residues) |

| 15.10 | 90 | 10 | Return to initial conditions |

| 20.00 | 90 | 10 | Re-equilibration |

Sample Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Note: Do not use water as the primary solvent due to insolubility.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .

-

Critical Step: The diluent must match the initial mobile phase strength as closely as possible without precipitating the analyte. If precipitation occurs at 50% water, increase ACN to 70%.

-

Workflow Visualization

Caption: Analytical workflow for 5-Chloro-2-(trichloromethyl)benzimidazole, emphasizing the critical solubility check during dilution.

Method Validation Parameters (ICH Q2)

To ensure trustworthiness, the following validation parameters must be executed:

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard (50 µg/mL) five times.

-

RSD of Peak Area:

-

Tailing Factor (

): -

Theoretical Plates (

):

Linearity

Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

Spike a known amount of standard into a placebo matrix (if analyzing formulation) or solvent (if analyzing API).

-

Acceptance: 98.0% – 102.0% recovery.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction or Column aging | Ensure Mobile Phase A pH is < 3.0. Replace column if >1000 injections. |

| Split Peak | Solvent mismatch | Sample diluent is too strong (100% ACN). Dilute sample with water to match initial gradient conditions. |

| Retention Time Shift | pH fluctuation or Temperature drift | Use fresh buffer. Ensure column oven is stable at 35°C. |

| High Backpressure | Precipitation in column | Stop immediately. Backflush column with 95% ACN at low flow (0.2 mL/min). Ensure sample is fully soluble. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

-

PubChem. (n.d.).[2][3] 5-Chloro-2-(trichloromethyl)benzimidazole (Compound Summary). National Library of Medicine. Retrieved October 24, 2023. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley.

Sources

- 1. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole: A Detailed Experimental Protocol for Researchers

This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and safe execution.

Introduction

5-Chloro-2-(trichloromethyl)benzimidazole is a halogenated heterocyclic compound with a molecular formula of C₈H₄Cl₄N₂ and a molecular weight of 269.94 g/mol .[1] Its structure, featuring a benzimidazole core substituted with a chloro group on the benzene ring and a trichloromethyl group at the 2-position, imparts unique chemical properties that make it a versatile intermediate in the synthesis of various biologically active molecules. The benzimidazole scaffold itself is a prominent pharmacophore found in numerous pharmaceuticals.[2] This protocol outlines a reliable method for the preparation of this compound through the condensation of 4-chloro-1,2-phenylenediamine and trichloroacetic acid.

Chemical Properties and Data

A summary of the key chemical properties for 5-Chloro-2-(trichloromethyl)benzimidazole is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 3584-66-5 | |

| Molecular Formula | C₈H₄Cl₄N₂ | [1] |

| Molecular Weight | 269.94 g/mol | |

| Melting Point | 223-224 °C (decomposes) | |

| Appearance | Light yellow to brown powder/crystal | [3] |

| InChI Key | SIZGSKQSWJIWFP-UHFFFAOYSA-N | |

| SMILES | Clc1ccc2[nH]c(nc2c1)C(Cl)(Cl)Cl |

Synthesis Protocol

This synthesis protocol is based on the well-established Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions to form the benzimidazole ring.[2][4]

Reaction Scheme

The overall reaction for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole is depicted below:

Caption: General reaction scheme for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| 4-Chloro-1,2-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | >97% | TCI, Sigma-Aldrich |

| Trichloroacetic Acid | 76-03-9 | C₂HCl₃O₂ | >99% | Sigma-Aldrich, Fisher Scientific |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | >99% | Sigma-Aldrich, Merck |

| or Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | 115% H₃PO₄ basis | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS Reagent | Fisher Scientific |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 95% or Absolute | Fisher Scientific |

| Deionized Water (DI H₂O) | 7732-18-5 | H₂O | - | - |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Fume hood

Experimental Procedure

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1,2-phenylenediamine (e.g., 10 mmol, 1.43 g).

-

To the same flask, add trichloroacetic acid (e.g., 11 mmol, 1.80 g).

-

Causality: Using a slight excess of the carboxylic acid ensures the complete consumption of the more expensive diamine starting material.

-

Place the flask in a fume hood.

Step 2: Cyclization/Condensation

This reaction requires a strong dehydrating agent to facilitate the cyclization. Two common and effective options are Phosphorus Oxychloride (POCl₃) and Polyphosphoric Acid (PPA). The choice of reagent can affect reaction time and workup procedure.

Method A: Using Phosphorus Oxychloride (POCl₃)

-

Slowly add phosphorus oxychloride (e.g., 10 mL) to the reaction mixture under stirring. Extreme Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic and releases HCl gas.[5][6]

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Method B: Using Polyphosphoric Acid (PPA)

-

Add polyphosphoric acid (e.g., 20 g) to the flask containing the starting materials.

-

Heat the mixture with stirring to 130-150 °C for 3-5 hours. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approximately 100-200 g) in a large beaker with constant stirring. Caution: This step is highly exothermic, especially when using POCl₃, and should be performed in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

-

Slowly add deionized water to the hot ethanol solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole.

Safety Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.[7]

-

4-Chloro-1,2-phenylenediamine: This compound is suspected of causing genetic defects and cancer.[3] It may also cause respiratory irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3]

-

Trichloroacetic Acid: Trichloroacetic acid is highly corrosive and can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed or inhaled. Handle with extreme care, using gloves, a face shield, and a lab coat.[9]

-

Phosphorus Oxychloride: This reagent is highly toxic and corrosive. It reacts violently with water, releasing toxic and corrosive fumes.[5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Always handle it in a fume hood with appropriate PPE.

-

Polyphosphoric Acid: PPA is a corrosive substance. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]

Characterization

The identity and purity of the synthesized 5-Chloro-2-(trichloromethyl)benzimidazole can be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (223-224 °C with decomposition). A sharp melting point range close to the literature value is indicative of high purity.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons will show characteristic signals in the downfield region. The N-H proton of the imidazole ring will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons, the imidazole carbons, and the trichloromethyl carbon.

-

IR (Infrared) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3000 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (269.94 g/mol ). The isotopic pattern for the four chlorine atoms will be a key diagnostic feature.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure the dehydrating agent is active. |

| Loss of product during work-up | Ensure complete precipitation by adjusting the pH carefully. Avoid using an excessive amount of solvent for recrystallization. | |

| Oily product instead of solid | Impurities present | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify by column chromatography if recrystallization fails. |

| Product is highly colored | Presence of side-products or starting material | Use activated charcoal during recrystallization. Ensure complete washing of the crude product. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for their research and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of an effective dehydrating agent, and a thorough purification process.

References

-

PubChem. 5-chloro-2-(trichloromethyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

- Pete, B., Szokol, B., & Tőke, L. (2000). A facile synthesis of 5(6)-(chloromethyl)benzimidazoles: Replacement of a sulfonic acid functionality by chlorine. Arkivoc, 2001(3), 343-349.

-

Georganics. 5-Chloro-(2-trichloromethyl)benzimidazole. Product Page. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Trichloroacetic acid. [Link]

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2022).

- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv

- Nematpour, M., Dastjerdi, H. F., Mahboubi-Rabbani, M., & Tabatabai, S. A. (2019). Synthesis of the novel “N¹-substituted-2-(trichloromethyl)-1H-benzo[d]imidazole” derivatives via an ultrasonic-assisted Cu-catalyzed intramolecular cross-coupling reaction, at a power of 60 W for 30–35 min at room temperature.

- Unravelling a trichloroacetic acid-catalyzed cascade access to benzo[f]chromeno[2,3-h]quinoxalinoporphyrins. (2020). Beilstein Journal of Organic Chemistry, 16, 2818–2827.

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2022).

- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2017). Catalysis Science & Technology, 7(19), 4483-4492.

-

Advent Chembio. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs. [Link]

- National Center for Biotechnology Information. Trichloroacetic Acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106.

- Google Patents. Method for purifying 2-chloro-5-chloromethyl thiazole.

- Google Patents. Preparation technique of 2-chloromethylbenzimidazole.

Sources

- 1. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. 4-Chloro-1,2-phenylenediamine | 95-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. opcw.org [opcw.org]

- 8. chemos.de [chemos.de]

- 9. fishersci.ie [fishersci.ie]

Application Note: 5-Chloro-2-(trichloromethyl)benzimidazole in Kinase Inhibition & SAR Profiling

This Application Note provides a comprehensive technical guide for the evaluation of 5-Chloro-2-(trichloromethyl)benzimidazole (referred to herein as Cl-TCMB ) in kinase inhibition assays.

While benzimidazoles are a "privileged scaffold" in kinase drug discovery (e.g., Abemaciclib, Selumetinib), Cl-TCMB presents unique physicochemical properties due to its reactive trichloromethyl group. This guide focuses on its application as a chemical probe for Structure-Activity Relationship (SAR) studies , a covalent-reversible lead , and a modulator of protein-protein interactions (PPI) .

Introduction & Mechanistic Basis

Compound Overview

5-Chloro-2-(trichloromethyl)benzimidazole is a halogenated heterocycle characterized by a lipophilic benzimidazole core and a highly electron-withdrawing trichloromethyl (

-

Lipophilicity (cLogP): ~3.5 (High hydrophobicity due to

and -

Solubility: Low in water; soluble in DMSO, Ethanol.

Mechanism of Action in Kinase Assays

Unlike standard ATP-competitive inhibitors that rely solely on hydrogen bonding (e.g., to the hinge region), Cl-TCMB functions through a dual mechanism often observed in halogenated benzimidazoles:

-

Hydrophobic Anchoring: The

group occupies large hydrophobic pockets (e.g., the Gatekeeper region or allosteric pockets adjacent to the ATP site), significantly enhancing binding affinity compared to methyl analogs. -

Electronic Modulation: The electron-withdrawing nature of the

group lowers the pKa of the benzimidazole NH, potentially altering its hydrogen-bond donor capability toward the kinase hinge region (e.g., Glu81/Leu83 in CK2). -

Potential Reactivity: In specific contexts, the trichloromethyl group can act as a pseudo-electrophile, susceptible to nucleophilic attack or radical generation, which may lead to time-dependent inhibition in assays containing high thiol concentrations.

Experimental Protocol: Kinase Inhibition Assay

This protocol is optimized for a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) but is adaptable to radiometric (

Materials & Reagents

-

Test Compound: 5-Chloro-2-(trichloromethyl)benzimidazole (Purity >95%).[7][10]

-

Kinase: Recombinant Human CK2 (or EGFR/DYRK1A depending on study).

-

Substrate: CK2 peptide substrate (e.g., RRRADDSDDDDD).

-

ATP: Ultra-pure ATP (Km concentration specific to the kinase).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 0.01% Brij-35.-

Critical Note:Avoid DTT/BME in the initial incubation if testing for covalent/time-dependent effects. The

group is sensitive to strong reducing agents over long incubations. Use TCEP (1 mM) if a reducing agent is strictly required.

-

Compound Preparation (Serial Dilution)

-

Stock Solution: Dissolve Cl-TCMB in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

-

QC Check: Ensure no precipitate is visible. If cloudy, sonicate for 30 seconds.

-

-

Intermediate Plate: Prepare a 10-point dose-response curve in DMSO (3-fold serial dilutions).

-

Top concentration: 1 mM (Final assay top: 10 µM).

-

-

Aqueous Dilution: Dilute the DMSO stock 1:25 into Assay Buffer to create a 4X working solution (4% DMSO). This prevents "crashing out" when added to the protein.

Assay Workflow (Step-by-Step)

-

Enzyme Addition: Dispense 2.5 µL of 4X Kinase Solution into a 384-well low-volume plate (White/Opaque).

-

Inhibitor Incubation: Add 2.5 µL of 4X Cl-TCMB working solution.

-

Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) . This allows the hydrophobic inhibitor to equilibrate with the active site.

-

-

Reaction Initiation: Add 5 µL of 2X Substrate/ATP Mix.

-

Final Volume: 10 µL.

-

Final DMSO: 1%.

-

-

Kinase Reaction: Incubate for 60 minutes at RT (protected from light).

-

Termination/Detection: Add 10 µL of Detection Reagent (EDTA + Antibody). Incubate 1 hour.

-

Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

Data Analysis & Visualization

Calculating Percent Inhibition

Normalize raw data to controls:

IC50 Determination

Fit data to a sigmoidal dose-response equation (Variable Slope):

-

Expected Outcome: Halogenated benzimidazoles typically show IC50 values in the low micromolar to nanomolar range for CK2. If IC50 > 50 µM, consider the compound inactive or a non-specific aggregator.

Visualizing the Signaling Pathway

Understanding the downstream effects of inhibiting targets like CK2 or EGFR is crucial.

Figure 1: Mechanism of Action. Cl-TCMB inhibits CK2, blocking downstream survival signaling (Akt/NF-κB) and inducing apoptosis.

Troubleshooting & Critical Considerations

Solubility & Aggregation (The "Brick Dust" Effect)

The trichloromethyl group makes Cl-TCMB highly lipophilic. In aqueous buffers, it may form colloidal aggregates that sequester enzyme, leading to false positives .

-

Solution: Include 0.01% Triton X-100 or Brij-35 in the assay buffer.

-

Validation: Perform a "spin-down" test. Centrifuge the compound dilution at 10,000 x g for 10 mins. If the supernatant loses activity, the compound was aggregating.

Chemical Stability

The

-

Recommendation: Keep assay pH between 7.0 and 7.5. Avoid storing working solutions in plastic for >4 hours (sticking issues).

Selectivity Profiling

While often tested against CK2, benzimidazoles are promiscuous. It is vital to counterscreen against:

-

DYRK1A: Structurally similar ATP pocket.

-

PIM1: Often co-inhibited by benzimidazoles.

Summary Table: Assay Parameters

| Parameter | Specification | Rationale |

| Compound | 5-Chloro-2-(trichloromethyl)benzimidazole | CAS 3584-66-5 |

| Solvent | 100% DMSO (Stock), <1% Final | Maximize solubility. |